

Unveiling 3-Feruloylquinic Acid: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Feruloylquinic acid

Cat. No.: B104435

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of **3-feruloylquinic acid**, a naturally occurring phenolic compound with significant antioxidant and anti-inflammatory properties. This document details its discovery, outlines comprehensive experimental protocols for its isolation and purification, presents key quantitative and spectroscopic data for its characterization, and illustrates its interaction with cellular signaling pathways.

Discovery and Natural Occurrence

3-Feruloylquinic acid is a member of the chlorogenic acid family, which are esters formed between quinic acid and various hydroxycinnamic acids.[1] It is specifically the ester of ferulic acid and quinic acid at the 3-position of the quinic acid ring. First identified as a component of various plant species, **3-feruloylquinic acid** is particularly abundant in coffee beans, but is also found in a variety of fruits, vegetables, and other plants.[2][3] Its presence in the human diet and its potential health benefits have made it a subject of increasing scientific interest.

Experimental Protocols

The isolation and purification of **3-feruloylquinic acid** from natural sources typically involves a multi-step process of extraction followed by chromatographic separation. The following protocols provide a general framework that can be optimized for specific plant materials.

Extraction from Plant Material (e.g., Green Coffee Beans)

This protocol outlines a standard method for the solid-liquid extraction of **3-feruloylquinic acid**.

Materials:

- Dried and finely ground plant material (e.g., green coffee beans)
- Extraction solvent: 70% (v/v) methanol in water
- Stirring hot plate or shaker
- Filter paper (e.g., Whatman No. 1) or centrifuge
- Rotary evaporator

Procedure:

- Weigh the ground plant material and place it in an appropriate flask.
- Add the 70% methanol solvent at a solid-to-solvent ratio of 1:10 (w/v).
- Stir the mixture at room temperature for 2-4 hours or use sonication for 30-60 minutes to enhance extraction efficiency.
- Separate the solid material from the liquid extract by filtration or centrifugation.
- Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a high-resolution technique for isolating pure **3-feruloylquinic acid** from the crude extract.

Instrumentation and Conditions:

- HPLC System: A preparative HPLC system equipped with a UV-Vis detector.

- Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 μ m particle size).
- Mobile Phase:
 - Solvent A: Water with 0.1% formic acid
 - Solvent B: Acetonitrile or Methanol with 0.1% formic acid
- Gradient Elution: A typical gradient starts with a low percentage of Solvent B, gradually increasing to elute compounds of increasing hydrophobicity. An example gradient is:
 - 0-5 min: 10% B
 - 5-35 min: 10-40% B
 - 35-40 min: 40-100% B
 - 40-45 min: 100% B
 - 45-50 min: 100-10% B
- Flow Rate: Dependent on column dimensions, typically 5-20 mL/min for preparative columns.
- Detection: UV detection at approximately 320 nm.
- Injection Volume: Optimized based on the concentration of the crude extract and the column capacity.

Procedure:

- Dissolve the crude extract in a small volume of the initial mobile phase composition.
- Filter the sample through a 0.45 μ m syringe filter.
- Inject the filtered sample onto the equilibrated preparative HPLC column.
- Run the gradient elution program and collect fractions corresponding to the peak of **3-feruloylquinic acid**.

- Analyze the purity of the collected fractions using analytical HPLC.
- Pool the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure to obtain the purified **3-feruloylquinic acid**.

Data Presentation

Quantitative Data

The yield of **3-feruloylquinic acid** can vary significantly depending on the plant source and the extraction method employed. The antioxidant activity is often reported as the half-maximal inhibitory concentration (IC50).

Parameter	Value	Source
Extraction Yield		
From Artemisia annua (70% ethanol extract)	1.34%	[4]
From Artemisia annua (water extract)	1.47%	[4]
Antioxidant Activity (IC50)		
DPPH radical scavenging	0.06 mg/mL	
ABTS radical scavenging	0.017 mg/mL	
Hydroxyl radical scavenging	0.49 mg/mL	

Spectroscopic Data

The structural elucidation of **3-feruloylquinic acid** is confirmed through various spectroscopic techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Ionization Mode	Precursor Ion [M-H] ⁻ (m/z)	Major Fragment Ions (m/z)	Reference
ESI-Negative	367	193 (quinic acid - H ₂ O), 191 (quinic acid - H), 179 (caffeic acid - H), 173 (quinic acid - H - H ₂ O), 135 (caffeic acid - H - CO ₂)	

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule. The following data is for 3-O-feruloylquinic acid in CD₃OD.

¹³C NMR Chemical Shifts (δ in ppm)

Carbon Atom	Chemical Shift (ppm)
C-1 (Quinic)	~76.5
C-2 (Quinic)	~38.0
C-3 (Quinic)	~72.0
C-4 (Quinic)	~73.0
C-5 (Quinic)	~71.0
C-6 (Quinic)	~39.0
C=O (Quinic)	~178.0
C-1' (Feruloyl)	~127.5
C-2' (Feruloyl)	~111.5
C-3' (Feruloyl)	~149.0
C-4' (Feruloyl)	~149.8
C-5' (Feruloyl)	~116.0
C-6' (Feruloyl)	~123.5
C- α (Feruloyl)	~147.0
C- β (Feruloyl)	~115.0
C=O (Feruloyl)	~168.5
OCH ₃	~56.5

Note: Exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mandatory Visualizations

Experimental Workflow

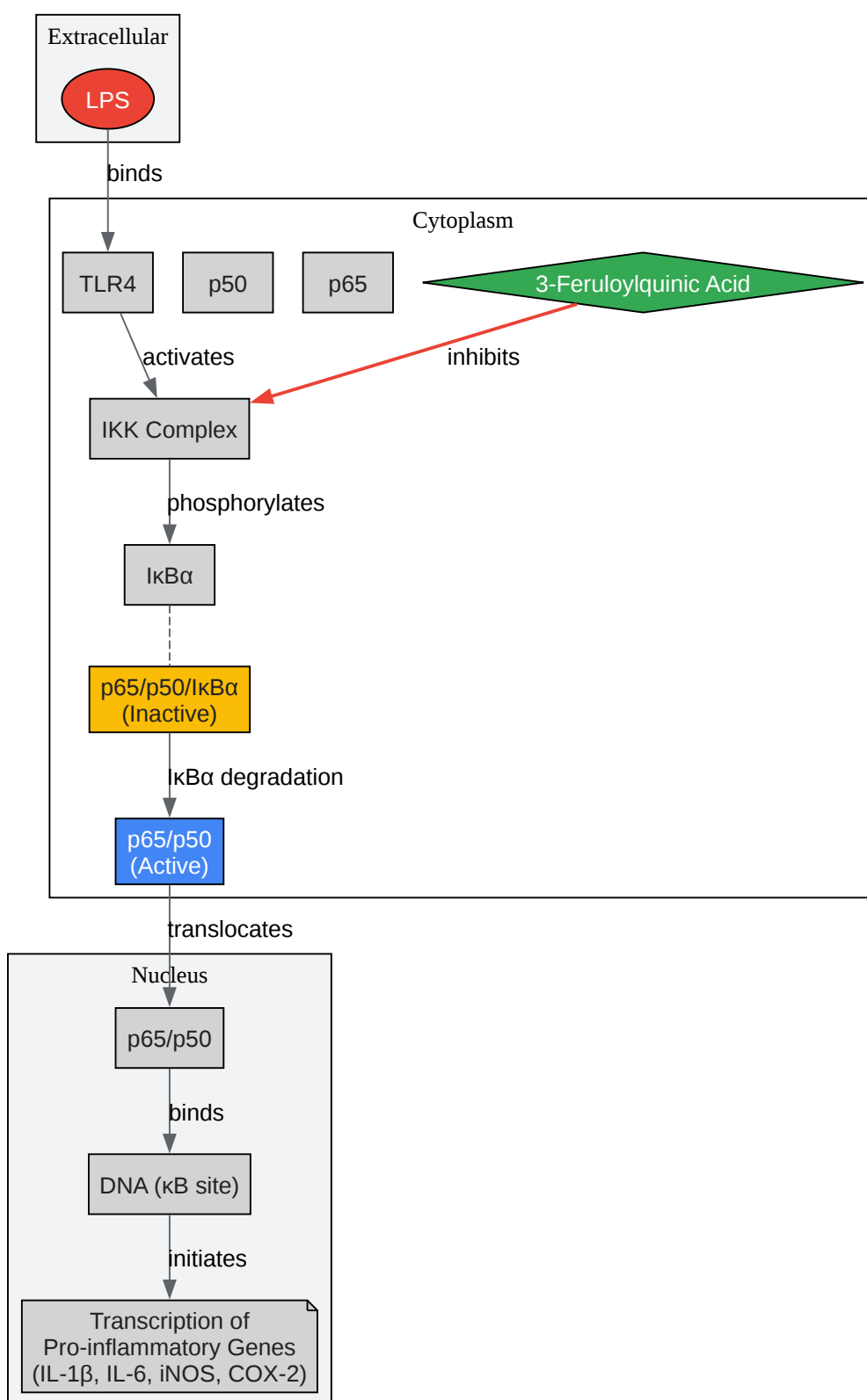


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Caption: Workflow for the isolation and purification of **3-feruloylquinic acid**.

Signaling Pathway

3-Feruloylquinic acid has been shown to exhibit anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF- κ B) signaling pathway. The following diagram illustrates the canonical NF- κ B signaling cascade and the putative point of inhibition by **3-feruloylquinic acid**.



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Caption: Inhibition of the NF-κB signaling pathway by **3-feruloylquinic acid**.

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